Hemodynamic Selectivity: Preservation of Systemic Blood Pressure and Myocardial Oxygen Consumption vs. Dipyridamole
In a clinical study of 18 patients, carbocromen (0.125 mg/kg/min i.v.) and dipyridamole (0.05 mg/kg/min i.v.) were directly compared. Carbocromen demonstrated comparable coronary vasodilation to dipyridamole but with a critical differentiator: it caused no significant change in systemic hemodynamics or myocardial oxygen consumption. In contrast, dipyridamole caused a significant increase in heart rate, a fall in mean aortic pressure, and a 46% increase in myocardial oxygen consumption [1].
| Evidence Dimension | Systemic Hemodynamics and Myocardial Metabolism |
|---|---|
| Target Compound Data | No significant change in heart rate (baseline 73 bpm), mean aortic pressure (baseline 89 mmHg), or myocardial oxygen consumption. |
| Comparator Or Baseline | Dipyridamole: Heart rate increased from 73 to 94 bpm (P<0.005); mean aortic pressure fell from 89 to 78 mmHg (P<0.001); myocardial oxygen consumption increased by 46% (P<0.001). |
| Quantified Difference | Carbocromen: 0% change in MVO2. Dipyridamole: +46% change in MVO2. Carbocromen: 0 mmHg change in MAP vs. dipyridamole: -11 mmHg. |
| Conditions | Human patients without detectable heart disease; intravenous administration. |
Why This Matters
This establishes carbocromen as a superior tool for inducing maximal coronary vasodilation without the confounding systemic and metabolic effects of dipyridamole, which is critical for precise experimental or diagnostic applications.
- [1] Opherk D, Schuler G, Waas W, Dietz R, Kübler W. Intravenous carbochromen: a potent and effective drug for estimation of coronary dilatory capacity. Eur Heart J. 1990 Apr;11(4):342-7. doi: 10.1093/oxfordjournals.eurheartj.a059708. View Source
